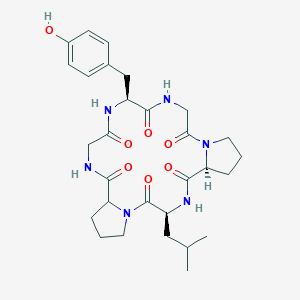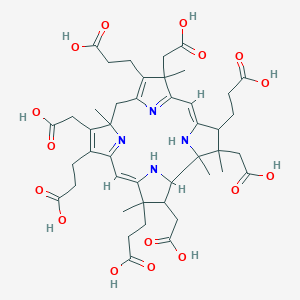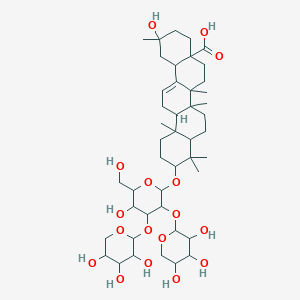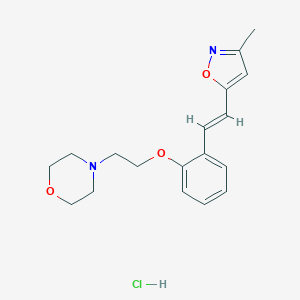
Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) is a cyclic peptide that has gained significant attention in recent years due to its potential applications in scientific research. This peptide is composed of six amino acids, including glycine, tyrosine, proline, and leucine. The cyclic structure of this peptide makes it highly stable and resistant to enzymatic degradation, making it an ideal candidate for use in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) is not fully understood, but it is thought to involve the binding of this peptide to specific receptors and enzymes. This binding can lead to changes in the conformation and activity of these proteins, ultimately affecting their functions and interactions.
Biochemical and Physiological Effects:
Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) has been shown to have various biochemical and physiological effects, including the inhibition of enzymes and receptors, the modulation of protein-protein interactions, and the regulation of cellular signaling pathways. These effects make this peptide a promising candidate for the development of novel therapeutics for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) in lab experiments is its stability and resistance to enzymatic degradation. This allows for the development of long-lasting and selective inhibitors of enzymes and receptors. However, the synthesis of this peptide can be challenging and time-consuming, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the use of cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) in scientific research. One potential direction is the development of new inhibitors of enzymes and receptors for the treatment of various diseases. Additionally, this peptide could be used in the development of new imaging agents for the detection of specific proteins and enzymes in living cells. Finally, the use of cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) in the study of protein-protein interactions could lead to the development of new therapies for various diseases that involve aberrant protein-protein interactions.
Méthodes De Synthèse
The synthesis of cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) can be accomplished using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase peptide synthesis involves the coupling of protected amino acids in solution. Both methods have been used successfully to synthesize cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) with high yields and purity.
Applications De Recherche Scientifique
Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) has been used in various scientific research applications, including drug discovery, protein-protein interaction studies, and bioimaging. This peptide has been shown to bind to specific receptors and enzymes, making it a valuable tool for studying their functions and interactions. Additionally, the cyclic structure of this peptide allows for the development of stable and selective inhibitors of enzymes and receptors.
Propriétés
Numéro CAS |
126601-86-3 |
|---|---|
Formule moléculaire |
C29H40N6O7 |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
(3S,6S,15S)-15-[(4-hydroxyphenyl)methyl]-3-(2-methylpropyl)-1,4,10,13,16,19-hexazatricyclo[19.3.0.06,10]tetracosane-2,5,11,14,17,20-hexone |
InChI |
InChI=1S/C29H40N6O7/c1-17(2)13-21-29(42)35-12-4-5-22(35)27(40)30-15-24(37)32-20(14-18-7-9-19(36)10-8-18)26(39)31-16-25(38)34-11-3-6-23(34)28(41)33-21/h7-10,17,20-23,36H,3-6,11-16H2,1-2H3,(H,30,40)(H,31,39)(H,32,37)(H,33,41)/t20-,21-,22?,23-/m0/s1 |
Clé InChI |
PENCNHGHURUDPZ-WUTAMTCCSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N2CCCC2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)CC4=CC=C(C=C4)O |
SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
SMILES canonique |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
Synonymes |
cleromyrine II cyclo(Gly-Tyr-Gly-Pro-Leu-Pro) cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)


![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)







